molecular formula C27H27N3O3S B2558623 N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide CAS No. 532969-71-4

N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide

Cat. No.: B2558623
CAS No.: 532969-71-4
M. Wt: 473.59
InChI Key: KFVXGFIYCBPBMA-UHFFFAOYSA-N
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Description

N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a synthetic small molecule characterized by a benzamide core linked to a 1H-indole moiety via an ethyl chain. The indole ring is further substituted at the 3-position with a sulfanyl group connected to a carbamoylmethyl group, which is appended to a 4-ethoxyphenyl substituent.

Properties

IUPAC Name

N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S/c1-2-33-22-14-12-21(13-15-22)29-26(31)19-34-25-18-30(24-11-7-6-10-23(24)25)17-16-28-27(32)20-8-4-3-5-9-20/h3-15,18H,2,16-17,19H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVXGFIYCBPBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxyphenyl Group: This step involves the reaction of the indole derivative with 4-ethoxyphenyl isocyanate to form the corresponding carbamate.

    Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base to form the benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds similar to N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide exhibit significant anticancer properties. For instance, derivatives with sulfonamide and indole structures have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .

Case Study:
A study focused on the synthesis of novel indole derivatives reported that certain compounds showed IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer activity .

Enzyme Inhibition

The compound's structural components suggest potential inhibitory effects on specific enzymes. For example, research has indicated that similar sulfonamide derivatives can act as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease . The presence of the indole moiety may enhance binding affinity to the enzyme.

Data Table: Enzyme Inhibition Potency

Compound NameTarget EnzymeIC50 Value (µM)Reference
Compound AAcetylcholinesterase2.7
Compound BAChE5.0
N-{2-[3-(...]}AChETBDTBD

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research indicates that sulfonamide derivatives possess significant antibacterial and antifungal activities. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for DNA synthesis and cell division .

Case Study:
A study evaluated several sulfonamide derivatives against common bacterial strains and found that certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, highlighting their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of N-substituted benzamide derivatives with indole-thioether linkages. Key structural analogues include:

Compound Name Substituent on Phenyl Ring Benzamide Modification Molecular Weight Key Features
N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide (Target) 4-ethoxy None ~551.6* Balanced hydrophobicity; moderate hydrogen bonding potential
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide 2,4-dimethoxy 2-methyl 503.61 Enhanced electron-donating effects; reduced solubility due to methyl group
N-{2-[3-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-ethoxybenzamide 4-butyl 4-ethoxy ~579.7* Increased lipophilicity; potential metabolic stability
N-{2-[3-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide Benzodioxol 2-methyl ~529.6* Improved π-π stacking; possible CNS penetration

*Estimated based on structural similarity.

Substituent Impact :

  • Electron-Donating Groups (e.g., methoxy, ethoxy) : Enhance resonance stabilization and hydrogen bonding but may reduce metabolic stability due to oxidative susceptibility .
  • Lipophilic Groups (e.g., butyl) : Increase membrane permeability but may compromise aqueous solubility .
  • Benzodioxol Systems : Improve binding to aromatic-rich enzyme active sites (e.g., kinases) but introduce steric bulk .
Pharmacokinetic and Physicochemical Properties
  • Solubility : The ethoxy group in the target compound likely improves water solubility compared to butyl or methyl analogues .
  • Metabolic Stability : The 4-ethoxy group may slow oxidative metabolism relative to methoxy derivatives, as seen in related compounds .
  • LogP : Estimated logP ~3.5 (moderate lipophilicity), balancing membrane permeability and solubility .

Biological Activity

N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of indole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H24N2O3S\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_3\text{S}

This structure features a benzamide core with an ethoxyphenyl group and a sulfanyl linkage, which may influence its biological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Indole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Ethoxyphenyl Group : This is done through nucleophilic substitution reactions.
  • Formation of the Sulfanyl Linkage : Achieved by reacting with thiol compounds.
  • Final Coupling : The final structure is formed by coupling with benzoyl chloride.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on related compounds demonstrated effective inhibition against various bacteria and fungi, including:

Microorganism Activity
Escherichia coliSignificant inhibition
Staphylococcus aureusSignificant inhibition
Pseudomonas aeruginosaModerate inhibition
Candida albicansModerate inhibition

These findings suggest that the presence of the ethoxyphenyl and sulfanyl groups may enhance antimicrobial properties .

Anticancer Activity

The indole moiety is well-recognized for its anticancer potential. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating effective growth inhibition in cancer cells:

Cell Line IC50 (µM)
A549 (lung cancer)5.0
MCF-7 (breast cancer)8.5
HeLa (cervical cancer)7.2

The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl and indole rings can significantly impact potency .

Case Study 1: Antimicrobial Efficacy

A series of derivatives based on the core structure were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could lead to enhanced activity profiles, particularly against resistant strains .

Case Study 2: Anticancer Properties

In another study, the compound was tested against several cancer cell lines, demonstrating promising results in inhibiting cell proliferation. The mechanism involved apoptosis induction, which was confirmed through flow cytometry analysis .

Q & A

Q. What are the standard synthetic routes for N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the indole-thioether core via coupling of 1H-indole derivatives with sulfanyl-containing reagents under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of the 4-ethoxyphenylcarbamoyl group via amide coupling using carbodiimide-based activators like EDC/HOBt .
  • Characterization : Intermediates are purified via column chromatography and analyzed using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). Final compound purity is validated via HPLC (>95%) .

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for similar indole derivatives in single-crystal studies (e.g., bond angles and torsion angles within ±0.004 Å accuracy) .
  • Spectroscopic validation : Correlate experimental NMR shifts with density functional theory (DFT)-calculated spectra to verify electronic environments of key functional groups (e.g., indole NH, sulfanyl S) .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Docking protocols : Use tools like Glide XP (Schrödinger) to model ligand-protein interactions. Incorporate hydrophobic enclosure scoring for lipophilic regions (e.g., indole and benzamide motifs) and hydrogen-bond penalties for solvent-exposed charged groups .
  • Validation : Compare docking poses with experimental data (e.g., IC₅₀ values from enzyme inhibition assays). Adjust force fields to account for sulfanyl group flexibility .

Q. What experimental design strategies are optimal for studying this compound's biological activity?

  • In vitro assays : Use dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, HepG2) with MTT assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
  • Mechanistic studies : Combine Western blotting (apoptosis markers like caspase-3) with flow cytometry (cell-cycle analysis) to elucidate mode of action .

Q. How should researchers resolve contradictions in published data on similar indole derivatives?

  • Systematic review : Classify discrepancies by methodology (e.g., variations in assay conditions, solvent polarity effects on sulfanyl reactivity) .
  • Replication studies : Reproduce key experiments under standardized conditions (e.g., pH 7.4 buffer for solubility studies) .
  • Multi-technique validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Design of Experiments (DoE) : Screen variables (catalyst loading, temperature) using a fractional factorial design. Prioritize factors affecting sulfanyl group stability (e.g., O₂ sensitivity) .
  • Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates and optimize quenching points .

Q. How can environmental fate studies be structured for this compound?

  • Degradation pathways : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV light). Quantify metabolites via LC-MS/MS .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD guidelines) to assess acute/chronic toxicity .

Methodological Guidance

Q. What computational tools are recommended for analyzing electronic properties of the sulfanyl-indole moiety?

  • Quantum mechanics : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvation effects in explicit water models (TIP3P) to study conformational stability of the carbamoyl group .

Q. How should researchers design a robust structure-activity relationship (SAR) study for derivatives?

  • Scaffold diversification : Synthesize analogs with variations in (a) ethoxy group position, (b) benzamide substituents, and (c) sulfanyl linker length .
  • Data analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Q. What are best practices for ensuring reproducibility in biological assays?

  • Standardize protocols : Pre-incubate compounds in assay buffer for 1 hr to ensure solubility. Use cell lines with authenticated STR profiles .
  • Blind analysis : Encode samples to eliminate bias in data interpretation .

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